BenchChemオンラインストアへようこそ!

N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide

PARP-1 inhibition Indazole-3-carboxamide Structure-activity relationship

N-(4,4-Difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide (CAS 2034422-60-9) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide class, with molecular formula C15H17F2N3O and a molecular weight of 293.31 g/mol. The compound features an N1-methyl substitution on the indazole core and a 4,4-difluorocyclohexyl group directly attached via an amide bond at the 3-position.

Molecular Formula C15H17F2N3O
Molecular Weight 293.318
CAS No. 2034422-60-9
Cat. No. B3020807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide
CAS2034422-60-9
Molecular FormulaC15H17F2N3O
Molecular Weight293.318
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)NC3CCC(CC3)(F)F
InChIInChI=1S/C15H17F2N3O/c1-20-12-5-3-2-4-11(12)13(19-20)14(21)18-10-6-8-15(16,17)9-7-10/h2-5,10H,6-9H2,1H3,(H,18,21)
InChIKeyIFVFONPSXYWOEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide (CAS 2034422-60-9): Structural Identity and Class Context for Research Procurement


N-(4,4-Difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide (CAS 2034422-60-9) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide class, with molecular formula C15H17F2N3O and a molecular weight of 293.31 g/mol . The compound features an N1-methyl substitution on the indazole core and a 4,4-difluorocyclohexyl group directly attached via an amide bond at the 3-position. This scaffold places it within a well-studied family of indazole-3-carboxamides that have been investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) [1], Wnt pathway signaling components [2], and various kinases. The 4,4-difluorocyclohexyl moiety is a recognized pharmacophore that contributes to target binding affinity and selectivity, most notably characterized in the PARP-1 selective inhibitor NMS-P118 [3].

Why Generic Indazole-3-Carboxamide Substitution Fails for N-(4,4-Difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide (CAS 2034422-60-9)


Within the indazole-3-carboxamide family, even minor structural variations produce substantial differences in target engagement, selectivity, and physicochemical behavior. The N1-methyl substitution on the indazole core distinguishes this compound from unsubstituted 1H-indazole-3-carboxamides, which show only weak PARP-1 inhibition (IC50 ≈ 36 μM for the parent scaffold) [1]. The 4,4-difluorocyclohexyl group is not merely a bulk substituent; computational studies on the analogous NMS-P118 scaffold demonstrate that this moiety forms specific hydrophobic interactions with Tyr889 in PARP-1, contributing to binding energy differentiation over PARP-2 [2]. Furthermore, the direct amide linkage (as opposed to a methylene-extended linker found in N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide) alters both conformational flexibility and hydrogen-bonding geometry, which can affect target residence time and metabolic stability. Simply substituting a generic indazole-3-carboxamide or a different difluorocyclohexyl variant risks losing these specific molecular recognition features.

Quantitative Differentiation Evidence: N-(4,4-Difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide vs. Structural Analogs


N1-Methyl Indazole Substitution vs. Unsubstituted 1H-Indazole-3-Carboxamide: Scaffold Potentiation in PARP-1 Inhibition

The parent unsubstituted 1H-indazole-3-carboxamide scaffold (Compound 2 in Patel et al.) serves as a baseline for this chemotype, exhibiting only weak PARP-1 inhibitory activity. Introduction of N1-substitution with an optimized linker dramatically improves potency, as demonstrated by Compound 5 [1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide] which achieved an IC50 of 6.8 μM [1]. The target compound N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide incorporates both the potency-enabling N1-methyl substitution and a 4,4-difluorocyclohexyl amide substituent, combining two independently validated potency-enhancing features within a single scaffold. Direct head-to-head quantitative data for this specific compound in PARP-1 assays is not available in the public domain as of the search date; the following comparison reflects class-level inference from the closest characterized analogs [1].

PARP-1 inhibition Indazole-3-carboxamide Structure-activity relationship

4,4-Difluorocyclohexyl Pharmacophore Contribution: Binding Energy Differentiation via Hydrophobic Interactions with PARP-1 Tyr889

The 4,4-difluorocyclohexyl moiety is a key pharmacophoric element validated in the clinical-stage PARP-1 inhibitor NMS-P118. Computational free energy analysis demonstrated that the 4,4-difluorocyclohexyl ring forms favorable hydrophobic interactions with Tyr889 in PARP-1, with the H862 residue in PARP-1 exhibiting stronger binding free energy than the corresponding H428 in PARP-2, contributing to the 150-fold selectivity (Kd PARP-1 = 0.009 μM vs. PARP-2 Kd = 1.39 μM) [1]. The target compound presents this identical 4,4-difluorocyclohexyl group in a direct amide linkage, positioning it for analogous hydrophobic pocket engagement. Analogs lacking the 4,4-difluoro substitution (e.g., cyclohexyl or 4-fluorocyclohexyl variants) or employing alternative linkers (methylene-extended, oxadiazole) would be predicted to alter this interaction geometry [1][2].

PARP-1 selectivity 4,4-difluorocyclohexyl pharmacophore Molecular dynamics

Direct Amide Linkage vs. Methylene-Extended Linker: Conformational Restriction and Hydrogen-Bonding Geometry

The target compound employs a direct carboxamide linkage between the indazole C3 position and the 4,4-difluorocyclohexylamine, whereas the closely related analog N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide (same molecular formula, C15H17F2N3O, MW 293.31) incorporates a methylene spacer and lacks the N1-methyl group on the indazole . This structural difference has two consequences: (1) the direct amide restricts rotational freedom, reducing the entropic penalty upon target binding and potentially enhancing affinity; (2) the N1-methyl substitution eliminates an H-bond donor on the indazole, altering the overall hydrogen-bonding profile. In the Patel et al. SAR study, the nature and length of the N1-linker was a critical determinant of PARP-1 potency, with three-carbon linkers providing optimal activity [1].

Conformational analysis Linker optimization Indazole-3-carboxamide analogs

Indazole Core Saturation State: Aromatic vs. Tetrahydro-Indazole Target Engagement Profile

The analog N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (MW 283.32, C14H19F2N3O) features a saturated tetrahydroindazole core instead of the fully aromatic indazole of the target compound . The tetrahydro analog is reported to target small-conductance calcium-activated potassium channels (SK channels) rather than PARP enzymes . This divergence in reported target engagement underscores how core saturation state fundamentally alters biological recognition: the planar, aromatic indazole core participates in π-stacking interactions with target proteins, while the puckered tetrahydroindazole presents a different shape and electronic surface. Users requiring PARP-1-directed or Wnt pathway-directed research tools should not substitute the tetrahydro analog for the aromatic indazole target compound.

Tetrahydroindazole Target selectivity SK channels Core scaffold comparison

Recommended Application Scenarios for N-(4,4-Difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide (CAS 2034422-60-9)


PARP-1 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is best deployed as a scaffold-hopping comparator in PARP-1 inhibitor programs. The indazole-3-carboxamide core paired with the 4,4-difluorocyclohexyl pharmacophore (validated in NMS-P118 for PARP-1 binding [1]) provides a chemotype distinct from the isoindolinone-based clinical candidates. The N1-methyl substitution and direct amide linkage offer a constrained template for exploring how indazole geometry affects PARP-1 vs. PARP-2 selectivity relative to the Patel et al. series where N1-propyl-linked heterocycles were employed [2].

Constitutional Isomer Differentiation in Analytical Method Development

Given that N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide and N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide share identical molecular formula (C15H17F2N3O) and mass (293.31) but differ in connectivity , this compound serves as an excellent reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving constitutional isomers. Procurement for analytical reference purposes must specify CAS 2034422-60-9 to avoid isomeric cross-contamination.

Wnt Pathway Inhibitor Chemical Probe Development

The indazole-3-carboxamide scaffold is disclosed in the Samumed patent family (WO2015143380A1) as a core template for Wnt/β-catenin signaling pathway inhibitors [3]. While the target compound is not explicitly exemplified in these patents, its structural features (N1-methyl, 4,4-difluorocyclohexyl amide) align with the claimed chemical space. Researchers exploring Wnt pathway chemical probes can use this compound as a building block or reference point for designing novel 5-substituted indazole-3-carboxamide analogs.

Computational Chemistry and Molecular Docking Validation Studies

The 4,4-difluorocyclohexyl moiety has been computationally characterized for its hydrophobic interaction with Tyr889 in PARP-1 and its contribution to PARP-1/PARP-2 selectivity [1]. This compound provides an experimentally accessible scaffold for validating computational predictions about how indazole core geometry (vs. isoindole in NMS-P118) affects the positioning of the 4,4-difluorocyclohexyl group within the PARP-1 binding pocket. Docking and molecular dynamics studies comparing this compound with NMS-P118 can elucidate core-dependent pharmacophore presentation.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.